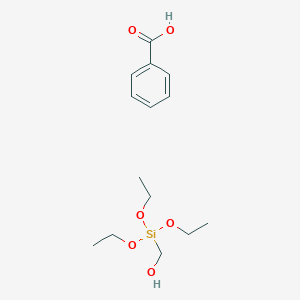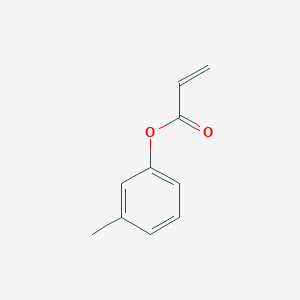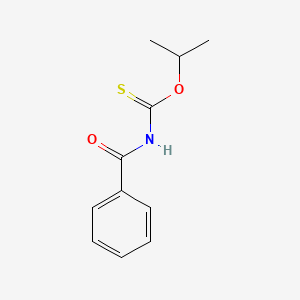![molecular formula C11H18O B14718520 (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one CAS No. 20536-81-6](/img/structure/B14718520.png)
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one, also known as (1S)-camphor, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has a strong, aromatic odor and is widely used in various applications, including medicinal, industrial, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one can be achieved through several methods. One common method involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically takes place under controlled conditions to ensure the selective formation of camphor.
Industrial Production Methods
Industrial production of camphor often involves the steam distillation of camphor laurel wood, followed by purification through sublimation. This method yields high-purity camphor, which is then used in various applications. Additionally, synthetic camphor can be produced from alpha-pinene, a compound derived from turpentine oil, through a series of chemical reactions including isomerization and oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to form camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with reducing agents such as sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in chiral chromatography.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and as a plasticizer in the manufacture of celluloid.
Mécanisme D'action
The mechanism of action of (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor exerts its effects by modulating ion channels, particularly the transient receptor potential (TRP) channels. This modulation leads to analgesic and anti-inflammatory effects. Additionally, camphor’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Borneol: A naturally occurring alcohol that can be oxidized to form camphor.
Isoborneol: An isomer of borneol, also a precursor to camphor.
Camphoric Acid: An oxidation product of camphor.
Uniqueness
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one is unique due to its bicyclic structure and the presence of four methyl groups, which contribute to its distinct aromatic odor and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
20536-81-6 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(1S)-1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3/t10?,11-/m1/s1 |
Clé InChI |
WHTUSNIUKHUYQX-RRKGBCIJSA-N |
SMILES isomérique |
C[C@]12CCC(C1(C)C)(CC2=O)C |
SMILES canonique |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
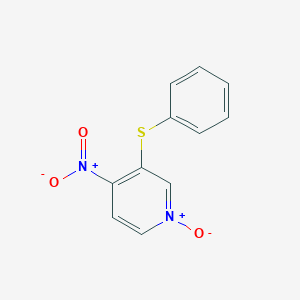

![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
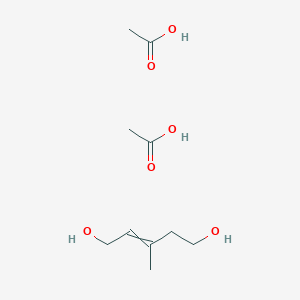
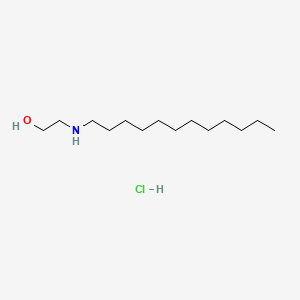
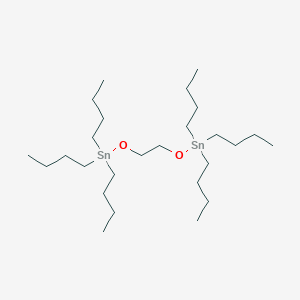

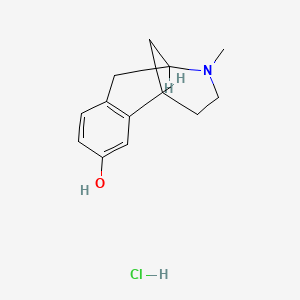

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
